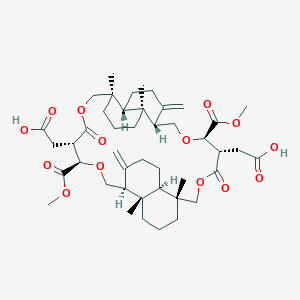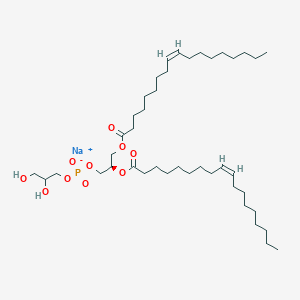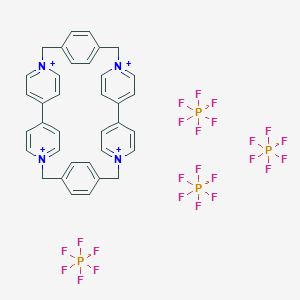
6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoronicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related compounds typically involves reactions under specific conditions to introduce the desired functional groups. For example, the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles from 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine and iminoester hydrochlorides under microwave irradiation has been reported (Menteşe et al., 2015). This highlights a method of introducing piperazine and fluorine functionalities, which could be relevant to synthesizing the target compound.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques such as NMR, mass spectroscopy, and X-ray crystallography. For instance, the structural analysis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid was confirmed by X-ray crystallography (Kanai et al., 1993). Such techniques are crucial for confirming the identity and purity of synthesized compounds, including the determination of their stereochemistry.
Chemical Reactions and Properties
The chemical reactivity of compounds containing acetylpiperazine, chloro, and fluoro groups can vary significantly based on their structure. These molecules can participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, to form complex heterocyclic structures. A study demonstrated the synthesis of novel piperazine derivatives as antituberculosis and antimicrobial agents, highlighting the chemical versatility of piperazine-containing compounds (Rani et al., 2011).
Wissenschaftliche Forschungsanwendungen
Pharmacological Profiles and Therapeutic Potentials
- Neurokinin (NK)(1) Antagonists : A study described a scalable synthetic route to obtain a compound similar in structure to 6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoronicotinonitrile, which acts as a neurokinin (NK)(1) antagonist. The synthesis involves intramolecular cyclization, indicating the compound's potential for treating related disorders without requiring chromatographic purification, making it suitable for large-scale synthesis (Araya et al., 2008).
Antimicrobial and Antituberculosis Agents
- Antituberculosis and Antimicrobial Activities : Novel piperazine condensed derivatives have been synthesized and evaluated for their antituberculosis activity against Mycobacterium tuberculosis and antimicrobial activity against bacterial and fungal strains. Compounds with fluoro substituents showed enhanced antibacterial and antifungal activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Rani et al., 2011).
Synthetic Methodologies and Chemical Properties
- Solid–Liquid Phase Equilibrium : Research on a potent antimicrobial agent structurally related to the query compound explored its melting enthalpy, melting point, and solubility in various organic solvents. This study provides insight into the compound's physicochemical properties, solubility behavior, and thermodynamic aspects, essential for pharmaceutical formulation and industrial applications (Blokhina et al., 2021).
Pesticidal Activities
- Pesticidal Properties : A compound designated as Comp I, closely related to the query compound, showed strong larvicidal activity against Culex pipiens pallens and potent fungicidal activity against Phytophthora capsici. This suggests the potential use of such compounds in developing new pesticides for controlling mosquito populations and combating plant diseases (Choi et al., 2015).
Eigenschaften
IUPAC Name |
6-(4-acetylpiperazin-1-yl)-2-chloro-5-fluoropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN4O/c1-8(19)17-2-4-18(5-3-17)12-10(14)6-9(7-15)11(13)16-12/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHECUHYXUSTMBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C(=N2)Cl)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550047 |
Source


|
| Record name | 6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113237-21-1 |
Source


|
| Record name | 6-(4-Acetyl-1-piperazinyl)-2-chloro-5-fluoro-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113237-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Acetylpiperazin-1-yl)-2-chloro-5-fluoropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)





